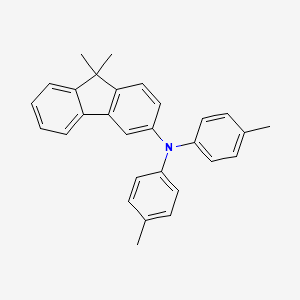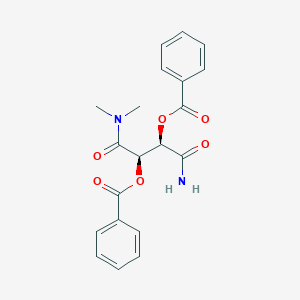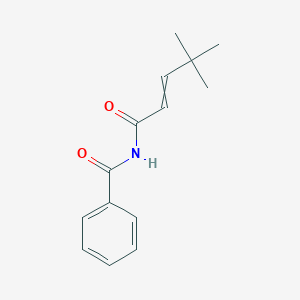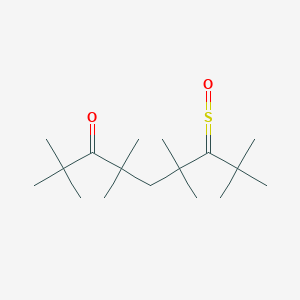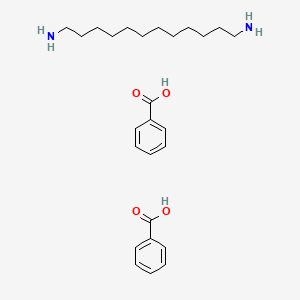
Benzoic acid;dodecane-1,12-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;dodecane-1,12-diamine is a compound that combines the properties of benzoic acid and dodecane-1,12-diamine Benzoic acid is a simple aromatic carboxylic acid, while dodecane-1,12-diamine is a long-chain aliphatic diamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;dodecane-1,12-diamine typically involves the reaction of benzoic acid with dodecane-1,12-diamine. One common method is the direct condensation of benzoic acid and dodecane-1,12-diamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of corresponding dinitriles over a Raney nickel catalyst in a batch procedure under pressure at up to 125°C. A five- to tenfold excess of liquid ammonia is used, with or without methanol solvent .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;dodecane-1,12-diamine can undergo various chemical reactions, including:
Oxidation: The aliphatic long-chain end can be oxidized to a carboxyl group.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic chain.
Substitution: The amino groups can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives and modified diamines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzoic acid;dodecane-1,12-diamine has several scientific research applications:
Chemistry: It is used as a feedstock for polymer synthesis and as a source of a twelve-carbon chain for medicinal drugs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: It is used in the synthesis of medicinal drugs, particularly those requiring long aliphatic chains.
Industry: The compound is used in the production of polyamide plastics and other industrial materials.
Mécanisme D'action
The mechanism of action of benzoic acid;dodecane-1,12-diamine involves its interaction with molecular targets through its amino and carboxyl groups. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can affect various biochemical pathways, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,10-Diaminodecane
- Hexamethylenediamine
- 1,8-Diaminooctane
- 1,6-Diaminohexane
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1,4-Diaminobutane
- 4,9-Dioxa-1,12-dodecanediamine
- N,N′-Dimethyl-1,6-hexanediamine
- N,N′-Dimethyl-1,3-propanediamine
- Ethylenediamine
Uniqueness
Benzoic acid;dodecane-1,12-diamine is unique due to its combination of an aromatic carboxylic acid and a long aliphatic diamine. This structure provides it with distinct chemical properties, making it suitable for specific applications in polymer synthesis and medicinal chemistry that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
329350-74-5 |
|---|---|
Formule moléculaire |
C26H40N2O4 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
benzoic acid;dodecane-1,12-diamine |
InChI |
InChI=1S/C12H28N2.2C7H6O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*8-7(9)6-4-2-1-3-5-6/h1-14H2;2*1-5H,(H,8,9) |
Clé InChI |
NSHKYOQBAJVGSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCCCN)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



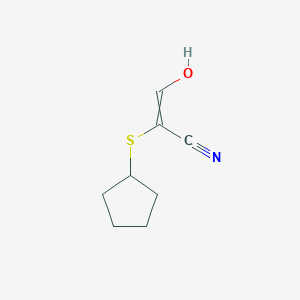
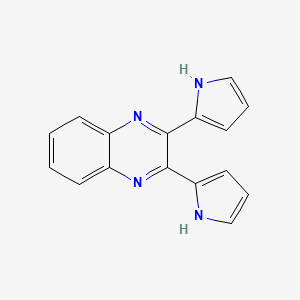
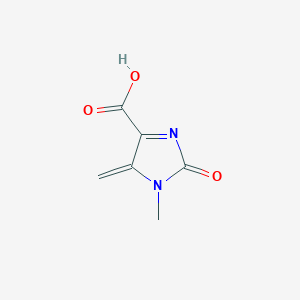
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
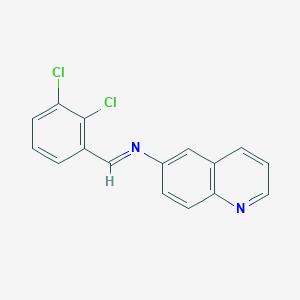
![Hexanamide, 6-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-hydroxy-](/img/structure/B14256662.png)

![3-[4-(2-Oxoethoxy)phenoxy]benzoic acid](/img/structure/B14256673.png)
